Cas no 91915-68-3 (2,4-Bis(trifluoromethyl)quinoline)

2,4-Bis(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 2,4-bis(trifluoromethyl)-
- 2,4-Bis(trifluoromethyl)quinoline
- SCHEMBL3300391
- 91915-68-3
- STZCBCPFRDLHEL-UHFFFAOYSA-N
- 2,4-bis(trifluoromethyl)quinoline
- CS-0457983
-
- Inchi: InChI=1S/C11H5F6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H
- InChI Key: STZCBCPFRDLHEL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 265.03261814Da
- Monoisotopic Mass: 265.03261814Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 4
2,4-Bis(trifluoromethyl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T901488-25mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 25mg |
$ 250.00 | 2022-06-02 | ||
Apollo Scientific | PC450561-100mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 95% | 100mg |
£241.00 | 2025-02-21 | |
1PlusChem | 1P01JL43-100mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 100mg |
$381.00 | 2024-04-20 | ||
TRC | T901488-2.5mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
1PlusChem | 1P01JL43-250mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 250mg |
$634.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528650-100mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 98% | 100mg |
¥4210.00 | 2024-04-25 | |
TRC | T901488-5mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 5mg |
$ 70.00 | 2022-06-02 | ||
Apollo Scientific | PC450561-250mg |
2,4-Bis(trifluoromethyl)quinoline |
91915-68-3 | 95% | 250mg |
£404.00 | 2025-02-21 |
2,4-Bis(trifluoromethyl)quinoline Related Literature
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
Additional information on 2,4-Bis(trifluoromethyl)quinoline
Quinoline, 2,4-bis(trifluoromethyl)- (CAS No. 91915-68-3): A Comprehensive Overview
Quinoline, 2,4-bis(trifluoromethyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 91915-68-3, is a fluorinated derivative of quinoline that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, characterized by its two trifluoromethyl groups at the 2 and 4 positions of the quinoline ring, exhibits unique chemical properties and biological activities that make it a promising candidate for further research and development.
The structure of Quinoline, 2,4-bis(trifluoromethyl)- consists of a benzene-like heterocyclic system with a nitrogen atom incorporated into the ring. The presence of multiple fluorine atoms introduces electron-withdrawing effects, which can significantly influence the reactivity and binding affinity of the molecule. This structural feature has been leveraged to develop novel compounds with enhanced pharmacological properties.
In recent years, there has been a growing interest in fluorinated quinolines due to their potential applications in the treatment of various diseases. One of the most notable areas of research involves the use of these compounds as antimalarial agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of quinoline derivatives, making them more effective against drug-resistant strains of Plasmodium.
Moreover, Quinoline, 2,4-bis(trifluoromethyl)- has shown promise in the development of anticancer agents. Fluorinated quinolines have been found to exhibit inhibitory effects on kinases and other enzymes involved in tumor growth and progression. Studies have demonstrated that these compounds can disrupt signaling pathways critical for cancer cell survival and proliferation. The ability to modulate these pathways makes Quinoline, 2,4-bis(trifluoromethyl)- a valuable scaffold for designing next-generation anticancer therapies.
The synthesis of Quinoline, 2,4-bis(trifluoromethyl)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by trifluoromethylation and cyclization. Advanced techniques such as transition metal-catalyzed reactions have also been employed to improve efficiency and selectivity.
The pharmacokinetic properties of Quinoline, 2,4-bis(trifluoromethyl)- are another area of active investigation. The fluorine atoms contribute to increased bioavailability by enhancing membrane permeability and reducing metabolic degradation. Additionally, the compound's stability under various physiological conditions makes it suitable for oral administration and long-term therapeutic use.
In vitro and in vivo studies have provided valuable insights into the biological activity of Quinoline, 2,4-bis(trifluoromethyl)-. These studies have revealed its potential as an antimicrobial agent against a range of pathogens. The compound's ability to interfere with bacterial DNA replication and protein synthesis has made it a candidate for treating infections caused by multidrug-resistant bacteria.
The toxicological profile of Quinoline, 2,4-bis(trifluoromethyl)- is also an important consideration in its development as a therapeutic agent. Preliminary studies have shown that the compound exhibits low toxicity at therapeutic doses, with minimal side effects observed in animal models. However, further research is needed to fully understand its long-term safety profile.
The future directions for research on Quinoline, 2,4-bis(trifluoromethyl)- are multifaceted. One area of focus is the development of more potent derivatives with improved pharmacological properties. By modifying other parts of the molecule or incorporating additional functional groups, researchers aim to enhance its efficacy and selectivity.
Another promising avenue is the exploration of Quinoline, 2,4-bis(trifluoromethyl)-'s role in drug discovery beyond antimalarial and anticancer applications. Its unique structural features make it a versatile scaffold for designing compounds with activity against other diseases such as infectious diseases and neurodegenerative disorders.
In conclusion, Quinoline, 2,4-bis(trifluoromethyl)- (CAS No. 91915-68-3) is a fascinating compound with significant potential in medicinal chemistry and pharmacology. Its unique structure and biological activities make it a valuable tool for developing new therapeutic agents. Continued research in this area promises to yield novel treatments for a variety of diseases.
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